Clorhidrato de 2-amino-2-(4-fluorofenil)acetonitrilo

Descripción general

Descripción

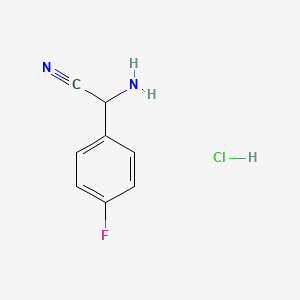

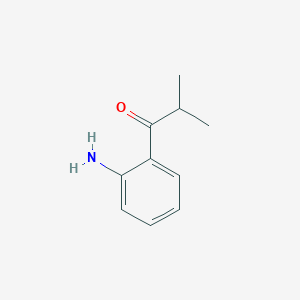

The compound 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is a fluorinated α-aminonitrile that has been synthesized and characterized for its potential applications in various fields, including medicinal chemistry. The research on this compound has focused on its synthesis, molecular structure, and reactivity, which are crucial for understanding its chemical behavior and potential uses .

Synthesis Analysis

The synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile follows a 'green protocol,' which emphasizes environmentally friendly methods. The process involves the use of elemental and spectral analyses to ensure the purity and structure of the synthesized compound. The synthesis is designed to be efficient and to produce the compound with high yield and purity, which is essential for subsequent applications and studies .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-fluorophenyl)acetonitrile has been elucidated using X-ray crystallographic analysis. The compound crystallizes in the orthorhombic space group Pbca, and its crystal structure has been solved and refined to a high degree of accuracy. Theoretical calculations using the DFT-B3LYP/6-311++G(d,p) method have been employed to obtain and analyze the equilibrium geometry of the α-aminonitrile, providing insights into the spatial arrangement of atoms and the electronic structure of the molecule .

Chemical Reactions Analysis

The reactivity of 2-Amino-2-(4-fluorophenyl)acetonitrile has been explored through various molecular descriptors and reactivity surfaces. These studies help in understanding how the molecule interacts with other chemical species and how it might behave in different chemical reactions. For instance, the nucleophilic attack on carbon-carbon double bonds is a reaction type that could be relevant to the compound's reactivity, as seen in similar compounds where amines react with difluoroethenes and dicyano-fluoroethylenes in acetonitrile solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile, such as its vibrational and NMR spectra, have been analyzed both experimentally and theoretically. These analyses provide valuable information about the compound's stability, reactivity, and suitability for various applications. The molecular docking study of the compound into the indoleamine 2,3-dioxygenase enzyme suggests potential biological activity, which could be relevant for drug design and discovery .

Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos

El compuesto puede utilizarse como reactivo de partida en la síntesis de nuevos compuestos . Esto es particularmente útil en el campo de la química orgánica, donde se están explorando constantemente nuevos compuestos con aplicaciones potenciales.

Caracterización Espectroscópica

El compuesto se ha utilizado en estudios de caracterización espectroscópica . Estos estudios implican el uso de técnicas como la espectroscopia infrarroja de transformada de Fourier (FT-IR) y la resonancia magnética nuclear de protones (^1H-NMR) para comprender la estructura y las propiedades del compuesto .

Análisis de Rayos X

Se ha realizado un análisis de rayos X en este compuesto . Esta técnica permite determinar la estructura cristalina del compuesto, proporcionando información valiosa sobre sus propiedades físicas y químicas .

Estudios Teóricos

El compuesto ha sido objeto de estudios teóricos . Estos estudios utilizan métodos computacionales para predecir las propiedades del compuesto, como su reactividad .

Acoplamiento a Enzimas

Se ha estudiado el compuesto por su capacidad para acoplarse a enzimas . Esto es particularmente relevante en el campo del descubrimiento de fármacos, donde comprender cómo un compuesto interactúa con una enzima diana puede llevar al desarrollo de nuevas terapias .

Deuteración y Tritiación de Compuestos Farmacéuticos

El compuesto puede utilizarse en la deuteración y tritiación de compuestos farmacéuticos . Este proceso es crucial en la investigación del descubrimiento de fármacos, proporcionando información vital sobre el destino biológico de los fármacos y los metabolitos de los fármacos .

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

One study suggests that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride may also be metabolized by similar biochemical pathways.

Pharmacokinetics

Given its molecular weight of 18662 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored at 4 degrees Celsius , suggesting that it may be sensitive to temperature.

Propiedades

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJLZZXFBYAULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491773 | |

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934830-01-0 | |

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)